trans-Tetrahydrofuran-3,4-diaminedihydrochloride
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Overview
Description
trans-Tetrahydrofuran-3,4-diaminedihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2O. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a tetrahydrofuran ring substituted with diamine groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tetrahydrofuran-3,4-diaminedihydrochloride typically involves the reaction of tetrahydrofuran with ammonia or amines under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the diamine groups. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Tetrahydrofuran-3,4-diaminedihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the diamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
Chemistry: trans-Tetrahydrofuran-3,4-diaminedihydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it a useful tool in studying biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of trans-Tetrahydrofuran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Tetrahydrofuran: A related compound with a similar ring structure but lacking the diamine groups.
Diaminotetrahydrofuran: A compound with a similar structure but different substitution patterns.
Uniqueness: trans-Tetrahydrofuran-3,4-diaminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from chemical synthesis to drug development.
Properties
IUPAC Name |
oxolane-3,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPFTSMNUPXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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